molecular formula C20H28N2O8S2 B1425176 Peg4-spdp CAS No. 1305053-43-3

Peg4-spdp

Cat. No. B1425176
M. Wt: 488.6 g/mol
InChI Key: AZXJOPLHLVNPKQ-UHFFFAOYSA-N
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Description

PEG4-SPDP is a multifunctional crosslinker used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . It contains a 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond .


Synthesis Analysis

The synthesis of PEG4-SPDP involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The 4-unit polyethylene glycol spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .


Molecular Structure Analysis

PEG4-SPDP has a 4-unit polyethylene glycol spacer arm, which confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . Pyridyldithiol reagents produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .


Chemical Reactions Analysis

The chemical reactions involving PEG4-SPDP are not limited to those involving proteins. Any of a variety of molecules with primary amines and sulfhydryl groups can be modified or crosslinked using an SPDP reagent . The reaction results in pyridine-2-thione displacement, the concentration of which can be determined by measuring the absorbance at 343nm .


Physical And Chemical Properties Analysis

The physical and chemical properties of PEG4-SPDP include its ability to confer greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . It also has the ability to produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .

Scientific Research Applications

1. Enhancing Gene Expression

  • Block Catiomer Polyplexes: The use of Peg4-SPDP in the development of block catiomer polyplexes has been shown to enhance gene expression. These polyplexes, formed by controlling the cationic charge and disulfide cross-linking densities, demonstrate high stability in extracellular environments and efficient plasmid DNA release in intracellular compartments (Miyata et al., 2004).

2. Nanodrug Design for miRNA Targeting in Tumor Cells

  • miRNA Inhibition: Peg4-SPDP is utilized in the design of nanodrugs aimed at inhibiting oncogenic microRNAs in tumor cells. This involves the conjugation of antisense oligonucleotides to nanoparticles using Peg4-SPDP, which significantly enhances their capacity to access the cytosolic compartment and engage target miRNAs (Yoo et al., 2014).

3. Polyethylene Glycol (PEG) Backfilling for Biomolecule Recognition

  • PEG-Based Bifunctional Platforms: Peg4-SPDP contributes to the development of PEG-based platforms for enhanced biomolecule recognition. This application involves using Peg4-SPDP to backfill surfaces with PEG chains, thereby suppressing nonspecific protein adsorption and improving the recognition capacity of biomolecules (Du et al., 2018).

4. PEGylation for Drug and Gene Delivery

  • Improved Efficiency: Peg4-SPDP plays a role in the PEGylation of nanoparticles, a technique used to improve the efficiency of drug and gene delivery. This process involves coating nanoparticles with PEG to shield them from various biological barriers, thereby enhancing delivery efficacy (Suk et al., 2016).

5. Antibody Conjugation for Cancer Cell Imaging

  • Quantum Dots Conjugation: Peg4-SPDP is employed in the synthesis of antibody-conjugated quantum dots for targeted cancer cell imaging. This application involves using Peg4-SPDP to conjugate antibodies to quantum dots, facilitating the specific targeting and imaging of cancer cells (Lee et al., 2010).

6. Antisense and Antigene Agent Delivery

  • Efficient Scaffold for PNA: In the delivery of peptide nucleic acids (PNA), Peg4-SPDP is used to modify polyethylenimine (PEI), creating an efficient vector for PNA delivery. This modification significantly enhances antisense activity compared to other methods (Berthold et al., 2010).

Future Directions

In terms of future directions, PEG4-SPDP could be used in a variety of applications involving protein conjugation. For example, it has been used in a novel crosslinker for the identification of cell surface receptors of soluble protein ligands on live cells . This suggests that PEG4-SPDP could be used in a wide range of research and development applications in the future.

Relevant Papers

A paper titled “Highly Stable Polymer Coating on Silver Nanoparticles for Efficient Plasmonic Enhancement of Fluorescence” mentions the use of PEG4-SPDP . Another paper titled “Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands” describes a novel crosslinker and its application as a biotin-transfer reagent to identify cell surface receptors of soluble protein ligands on live cells .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJOPLHLVNPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peg4-spdp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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